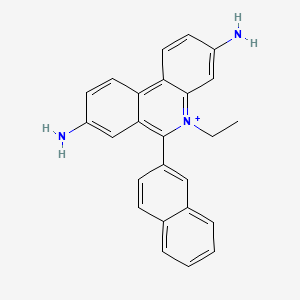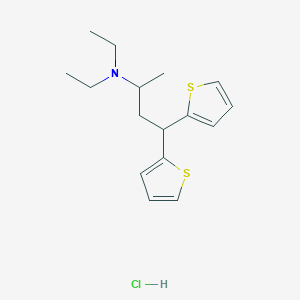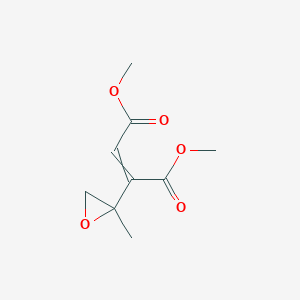
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable pentyl-substituted precursor, cyclization can be induced using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while substitution reactions can introduce various acyl or alkyl groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving furan derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a flavoring agent or in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one would depend on its specific interactions with molecular targets. In general, furans can interact with enzymes, receptors, or other biomolecules, influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
3-Methyl-2-pentylfuran: Similar structure with variations in the alkyl groups.
Furfural: A well-known furan derivative used in various industrial applications.
Uniqueness
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one’s unique substitution pattern may confer distinct chemical and physical properties, making it valuable for specific applications where other furan derivatives may not be suitable.
Propriétés
Numéro CAS |
64132-12-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
4,5,5-trimethyl-3-pentylfuran-2-one |
InChI |
InChI=1S/C12H20O2/c1-5-6-7-8-10-9(2)12(3,4)14-11(10)13/h5-8H2,1-4H3 |
Clé InChI |
TZTRANMUKZPGQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(OC1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)


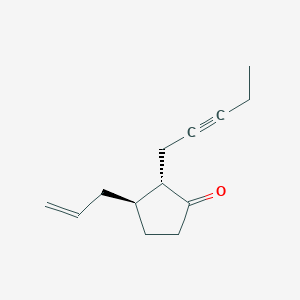
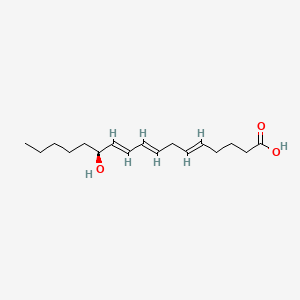

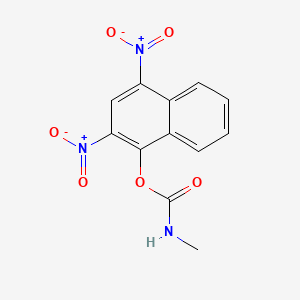
acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
